Tetrakis(hydroxymethyl)phosphonium chloride
Overview
Description
THPC is known for its use as a reducing agent and stabilizing ligand in the synthesis of monometallic nanoparticles and bi-/tri-metallic nanoalloys containing noble metals, with applications in catalysis (Hueso et al., 2013).
Synthesis Analysis
- THPC can be synthesized from PH3 and formaldehyde in aqueous media under ambient conditions, producing stable and widely used phosphonium salts (Moiseev & James, 2020).
Molecular Structure Analysis
- The molecular structure of THPC has been studied in various contexts, including its reaction with primary and secondary amines of amino acids, influencing gelation time and mechanical properties in hydrogel applications (Chung et al., 2012).
Chemical Reactions and Properties
- THPC undergoes rearrangement to bis(hydroxymethyl)methylphosphine oxide upon acid hydrolysis, influenced by acid strength (Frank, 1978).
- THPC interacts with citrate gold nanoparticles, leading to assembly and disassembly, suggesting oxidation on-particle (Gulka et al., 2016).
Physical Properties Analysis
- THPC solutions' properties depend significantly on pH, a key factor in metal hydrosol preparations and biocidal activity (Moiseev & James, 2020).
Chemical Properties Analysis
- THPC's reactivity with collagen protein involves primarily linking with amino groups, influenced by pH (Ya et al., 2006).
- It acts as a covalent cross-linking agent for cell encapsulation in protein-based hydrogels, offering cytocompatibility and tunable mechanical properties (Chung et al., 2012).
Scientific Research Applications
THPC is utilized in the synthesis of ultra-small noble metal nanoparticles and bi-/tri-metallic nanoalloys containing noble metals, with potential applications in catalysis. These colloidal suspensions exhibit high stability and narrow size distributions (Hueso et al., 2013).
It serves as a crosslinking agent for covalent hydrogels based on chitosan, used in drug delivery systems. Such hydrogels are biocompatible, mucoadhesive, and enable modified drug release, as shown in the oral administration of camptothecin (Martínez-Martínez et al., 2019).
THPC undergoes rearrangement to bis(hydroxymethyl)methylphosphine oxide upon acid hydrolysis, which is influenced by acid strength (Frank, 1978).
In the textile and oil industries, THPC is used as flame retardants and scale-removers. Its role in nanochemistry includes acting as reductants and stabilizers of nanoparticles, and it's used as an oxygen-scavenger in medical applications (Moiseev & James, 2020).
THPC is an environmentally friendly biocide in oil fields and is effective in controlling iron sulfide precipitation and removing deposits in oil production systems (Wang et al., 2015).
In medical physics, THPC has been investigated for reducing the edge enhancing effects in polyacrylamide gel dosimetry, showing that it can reduce sensitivity in dosimeters (Vávrů et al., 2010).
THPC induces the spontaneous self-assembly and disassembly of colloidal gold nanoparticles, which could have implications for nanoparticle-based applications (Gulka et al., 2016).
It is used as an anti-oxidant in x-ray computed tomography polyacrylamide gel dosimetry, affecting the experimental properties of normoxic polyacrylamide gels (Jirasek et al., 2006).
THPC reacts with collagen protein, mainly linking with amino groups and to a lesser extent with hydroxyl and amido groups. This interaction changes with pH and reaches a peak at pH8.0 (Ya et al., 2006).
In flameproofing cellulose, polymers from THPC show different thermal degradation and chemical structure compared to other phosphorus-based compounds (Kasem et al., 1971).
It has been tested for carcinogenic activity in mice as a flame retardant. Results showed it to be inactive in inducing benign or malignant tumors (Van Duuren et al., 1978).
THPC reacts with various amino acids, serving as an inexpensive, amine-reactive, aqueous cross-linker for 3D cell encapsulation in protein-based hydrogels (Chung et al., 2012).
Safety And Hazards
Future Directions
THPC has applications as a precursor to fire-retardant materials, as well as a microbiocide in commercial and industrial water systems . It has been used as an inexpensive, amine-reactive, aqueous cross-linker for 3D cell encapsulation in protein-based hydrogels . It has also been investigated as an antioxidant for use in x-ray computed tomography polyacrylamide gel dosimetry .
properties
IUPAC Name |
tetrakis(hydroxymethyl)phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXUUJCMWZFYMV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O4P.Cl, C4H12ClO4P | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Related CAS |
22031-17-0 (phosphate[3:1]), 52221-67-7 (oxalate[2:1]), 55566-30-8 (sulfate[2:1]), 7580-37-2 (unspecified acetate) | |
Record name | Tetramethylolphosphonium chloride | |
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DSSTOX Substance ID |
DTXSID5021330 | |
Record name | Tetramethylolphosphonium chloride | |
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Molecular Weight |
190.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992), Dry Powder; Liquid, Crystalline solid; [ACGIH] Available commercially as an 80% aqueous solution; [MSDSonline] | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |
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Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |
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Boiling Point |
244 °F at 760 mmHg (NTP, 1992) | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 40,000 mg/l, temp not specified. | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
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Density |
1.322 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
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Vapor Pressure |
1 mmHg at 77 °F ; 6.0 mmHg at 84 °F; 110.0 mmHg at 124 °F (NTP, 1992), 0.00000011 [mmHg] | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Record name | Tetrakis (hydroxymethyl) phosphonium chloride | |
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Product Name |
Tetrakis(hydroxymethyl)phosphonium chloride | |
Color/Form |
Crystalline | |
CAS RN |
124-64-1 | |
Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Record name | Tetrakis(hydroxymethyl)phosphonium chloride | |
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Record name | Tetramethylolphosphonium chloride | |
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Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1) | |
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Record name | Tetrakis(hydroxymethyl)phosphonium chloride | |
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Record name | TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE | |
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Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
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Melting Point |
154 °C | |
Record name | TETRAMETHYLOLPHOSPHONIUM CHLORIDE | |
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Synthesis routes and methods
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Feasible Synthetic Routes
Citations
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